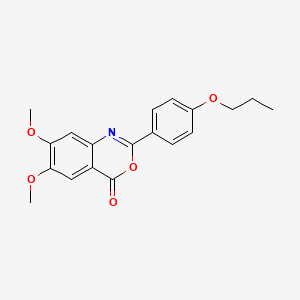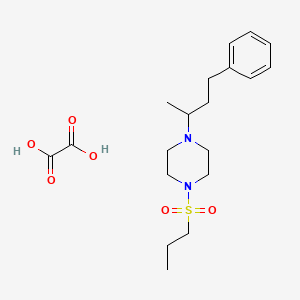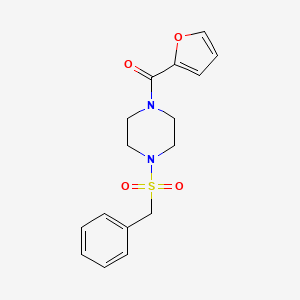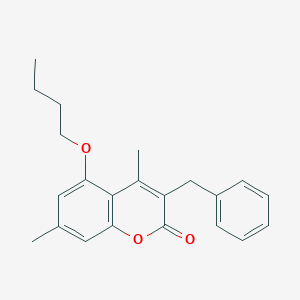
6,7-dimethoxy-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
6,7-dimethoxy-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound with a molecular formula C19H21NO4. It is commonly known as propoxyphene and is a member of the benzoxazine family of compounds. Propoxyphene is synthesized by a variety of methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of propoxyphene is not fully understood, but it is thought to act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in analgesic and antidepressant effects.
Biochemical and Physiological Effects:
Propoxyphene has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and has also been shown to have anti-inflammatory effects. Propoxyphene has also been shown to have anticonvulsant effects, and has been studied for its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propoxyphene has several advantages as a compound for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has been extensively studied and its effects are well understood. However, propoxyphene also has limitations as a compound for use in lab experiments. It has been shown to have potential toxicity, and its effects can vary depending on the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on propoxyphene. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and route of administration for this application. Additionally, research on the mechanism of action of propoxyphene could lead to the development of new drugs that target the same pathways. Finally, research on the potential toxicity of propoxyphene could lead to the development of safer alternatives for use in lab experiments.
Aplicaciones Científicas De Investigación
Propoxyphene has been extensively studied for its scientific research applications. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Propoxyphene has also been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on a variety of cancer cell lines.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(4-propoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-9-24-13-7-5-12(6-8-13)18-20-15-11-17(23-3)16(22-2)10-14(15)19(21)25-18/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGZMDOSJTTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-bromophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3947849.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B3947862.png)


![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)

![N-{1-(1H-1,2,3-benzotriazol-1-yl)-2-[(4-chlorophenyl)thio]propyl}-2-pyridinamine](/img/structure/B3947896.png)

![4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl acetate](/img/structure/B3947903.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)

![4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3947940.png)